molecular formula C11H12BrNO B051470 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene CAS No. 124461-27-4

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

Cat. No. B051470
CAS RN: 124461-27-4
M. Wt: 254.12 g/mol
InChI Key: MARIEGBUQWCPFS-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel spiroindanedionepyrrolizidines have been synthesized by multicomponent 1,3-dipolar cycloaddition of a variety of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with unstabilized azomethine ylides .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This allows for the efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction of 1,3-dipoles with olefinic or acetylenic dipolarophiles has become an important and general method for the construction of five-membered heterocyclic rings . This reaction has been shown to be regioselective and stereoselective .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidin-1-yl derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds have been optimized from previously reported pyrrolidine derivatives and have shown potential in modifying the pharmacokinetic profile .

Antiviral Agents

Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral properties . This suggests that “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.

Anti-Inflammatory Agents

Indole derivatives have also been found to possess anti-inflammatory properties . Given the structural similarity, “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be investigated for its anti-inflammatory effects.

Anticancer Agents

Indole derivatives have shown potential as anticancer agents . The compound “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.

Antimicrobial Agents

Indole derivatives have demonstrated antimicrobial properties . This suggests that “(2-bromophenyl)(pyrrolidin-1-yl)methanone” could potentially be explored for similar applications.

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary greatly depending on the specific compound and its target. For example, some pyrrolidine compounds have been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

(2-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIEGBUQWCPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354888
Record name 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

CAS RN

124461-27-4
Record name 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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